molecular formula C15H13ClO2 B184453 4-Ethylphenyl 4-chlorobenzoate CAS No. 61750-24-1

4-Ethylphenyl 4-chlorobenzoate

Cat. No. B184453
CAS RN: 61750-24-1
M. Wt: 260.71 g/mol
InChI Key: HGDXHIXHAIOTAW-UHFFFAOYSA-N
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Description

4-Ethylphenyl 4-chlorobenzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly used in the synthesis of other organic compounds and has been found to have several biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 4-Ethylphenyl 4-chlorobenzoate is not well understood. However, it is believed to act as a nucleophile in organic reactions due to the presence of a nucleophilic carbonyl group. This compound has also been found to have potential applications as a photoresponsive material due to its ability to undergo photoisomerization.
Biochemical and Physiological Effects
4-Ethylphenyl 4-chlorobenzoate has been found to have several biochemical and physiological effects. It has been shown to have anti-inflammatory properties and has been used in the development of new anti-inflammatory drugs. Additionally, this compound has been found to have potential applications in the treatment of cancer due to its ability to inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 4-Ethylphenyl 4-chlorobenzoate in lab experiments include its high purity and availability. This compound can be easily synthesized using standard laboratory techniques and is readily available from chemical suppliers. However, the limitations of using this compound include its potential toxicity and the need for careful handling and disposal.

Future Directions

There are several future directions for research on 4-Ethylphenyl 4-chlorobenzoate. One potential area of research is the development of new materials based on this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the pharmaceutical industry. Finally, research is needed to determine the potential risks and benefits of using this compound in various applications.
Conclusion
In conclusion, 4-Ethylphenyl 4-chlorobenzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly used in the synthesis of other organic compounds and has been found to have several biochemical and physiological effects. While there are limitations to using this compound in lab experiments, there are also several future directions for research on this compound.

Synthesis Methods

The synthesis of 4-Ethylphenyl 4-chlorobenzoate can be achieved through a Friedel-Crafts acylation reaction. This reaction involves the reaction of an acyl chloride with an aromatic compound in the presence of a Lewis acid catalyst. In the case of 4-Ethylphenyl 4-chlorobenzoate, ethylbenzene is reacted with 4-chlorobenzoyl chloride in the presence of aluminum chloride as a catalyst to form the desired compound.

Scientific Research Applications

4-Ethylphenyl 4-chlorobenzoate has been found to have several scientific research applications. It is commonly used in the synthesis of other organic compounds that have potential applications in the pharmaceutical industry. Additionally, this compound has been used in the development of new materials such as liquid crystals and polymers. It has also been found to have potential applications in the field of organic electronics.

properties

CAS RN

61750-24-1

Molecular Formula

C15H13ClO2

Molecular Weight

260.71 g/mol

IUPAC Name

(4-ethylphenyl) 4-chlorobenzoate

InChI

InChI=1S/C15H13ClO2/c1-2-11-3-9-14(10-4-11)18-15(17)12-5-7-13(16)8-6-12/h3-10H,2H2,1H3

InChI Key

HGDXHIXHAIOTAW-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)Cl

Canonical SMILES

CCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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